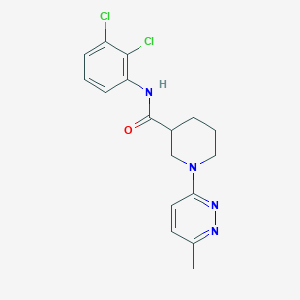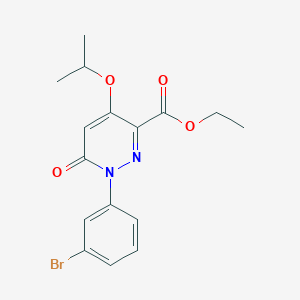
N-(2-oxo-2H-chromen-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-oxo-2H-chromen-6-yl)benzamide” is a compound that has been studied for its potential biological activities . It is a derivative of coumarin, a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antitumor, anti-HIV, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The yield of the reaction was reported to be 56.3%, with a melting point of 268–270°C .Molecular Structure Analysis
The crystal structure of a similar compound, “N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide”, has been determined using single crystal X-ray diffraction data . The structure is stabilized by intermolecular hydrogen bonds, leading to the formation of a centrosymmetric dimer of the molecule . There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been partially characterized. The compound has a reported melting point of 268–270°C . Further properties, such as solubility or stability, have not been detailed in the retrieved sources.Mecanismo De Acción
Target of Action
It is known that benzamide derivatives, a class to which this compound belongs, are widely used in medicine for their anti-inflammatory, immunomodulatory, anti-tumoral, antipsychotic, and antiallergic activities . They exhibit a wide range of biological activity and are extensively used in organic synthesis .
Mode of Action
The crystal structure of a similar compound has been determined, revealing that intermolecular hydrogen bonds lead to the formation of a centrosymmetric dimer of the molecule . There is also an intramolecular hydrogen bond forming a closed seven-membered ring . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzamide derivatives are known to interact with a wide variety of receptor types , suggesting that they may affect multiple biochemical pathways.
Result of Action
Benzamide derivatives are known for their wide range of biological activities, including anti-inflammatory, immunomodulatory, anti-tumoral, antipsychotic, and antiallergic effects . These effects suggest that N-(2-oxo-2H-chromen-6-yl)benzamide may have similar impacts at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its ability to selectively detect metal ions. This makes it a useful tool for studying the role of metal ions in biological systems. However, one limitation of this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are many future directions for the use of N-(2-oxo-2H-chromen-6-yl)benzamide in scientific research. Some of these directions include the development of new materials for electronic devices, the use of this compound as a therapeutic agent for the treatment of cancer and other diseases, and the further exploration of its potential applications in the detection of metal ions. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
N-(2-oxo-2H-chromen-6-yl)benzamide can be synthesized using various methods. One of the most common methods involves the reaction of 6-acetyl-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2-oxo-2H-chromen-6-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. Some of the most promising applications of this compound include its use as a fluorescent probe for the detection of metal ions, its potential as a therapeutic agent for the treatment of cancer and other diseases, and its use in the development of new materials for electronic devices.
Propiedades
IUPAC Name |
N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-9-6-12-10-13(7-8-14(12)20-15)17-16(19)11-4-2-1-3-5-11/h1-10H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJOXCHJXSXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2823680.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2823684.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)







